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Compound of Interest

Compound Name: 2-(Trichloromethyl)benzonitrile

Cat. No.: B1607066

An In-depth Technical Guide to 2-(Trichloromethyl)benzonitrile (CAS 2635-68-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trichloromethyl)benzonitrile, with the CAS number 2635-68-9, is an ortho-substituted
benzonitrile featuring a trichloromethyl group. This combination of a reactive nitrile functionality
and an electron-withdrawing trichloromethyl group on an aromatic scaffold makes it a
potentially valuable intermediate in organic synthesis.[1] While specific experimental data for
this compound is not extensively reported in publicly available literature, its properties and
reactivity can be inferred from its structural components and data on analogous compounds.[1]
The nitrile group is a versatile precursor for various functional groups, including amines and
carboxylic acids, while the trichloromethyl group introduces unique steric and electronic
characteristics to the benzene ring.[1] This guide provides a comprehensive overview of the
known and predicted properties, potential synthetic routes, reactivity, and applications of 2-
(trichloromethyl)benzonitrile, with a particular focus on its relevance in medicinal chemistry
and drug development.

Physicochemical Properties

Quantitative data for 2-(Trichloromethyl)benzonitrile is limited. The following tables
summarize the available computed data from public databases and predicted properties based
on its chemical structure.[1]
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Table 1: General and Computed Physicochemical Properties

Property Value Source
CAS Number 2635-68-9 PubChem
Molecular Formula CsH4CIsN PubChem
Molecular Weight 220.48 g/mol PubChem
IUPAC Name 2-(trichloromethyl)benzonitrile PubChem
) C1=CC=C(C(=C1)C#N)C(CI)
Canonical SMILES PubChem
(cnci

GBKJYWAWSNXSIQ-
InChiKey PubChem
UHFFFAOYSA-N

XLogP3 3.5 PubChem (Computed)
Hydrogen Bond Donor Count 0 PubChem (Computed)
Hydrogen Bond Acceptor

Count 1 PubChem (Computed)
Rotatable Bond Count 0 PubChem (Computed)
Exact Mass 218.940932 Da PubChem (Computed)
Monoisotopic Mass 218.940932 Da PubChem (Computed)
Topological Polar Surface Area  23.8 A2 PubChem (Computed)
Heavy Atom Count 12 PubChem (Computed)

Table 2: Predicted Spectroscopic Data

While experimental spectra are not readily available, the following table outlines the expected
spectral characteristics based on the structure of 2-(Trichloromethyl)benzonitrile.
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Spectroscopy

Expected Features

1H NMR

Aromatic protons (4H) would appear as
multiplets in the downfield region (approx. 7.5-
8.0 ppm). The integration and splitting patterns
would be complex due to ortho, meta, and para

couplings.

13C NMR

Aromatic carbons would appear in the range of
110-140 ppm. The nitrile carbon (C=N) would be
observed around 115-120 ppm. The carbon of
the trichloromethyl group (-CCls) would be found
further downfield (approx. 90-100 ppm).

IR Spectroscopy

A sharp, medium-intensity peak characteristic of
the nitrile (C=N) stretch is expected around
2220-2240 cm~1. C-H stretching of the aromatic
ring would be observed above 3000 cm~1.
Strong C-Cl stretching vibrations are expected
in the fingerprint region (600-800 cm™1).

Mass Spectrometry

The mass spectrum would show a molecular ion
peak (M*) with a characteristic isotopic pattern
due to the presence of three chlorine atoms
(3°Cl and 37Cl isotopes), resulting in prominent
M, M+2, M+4, and M+6 peaks.

Synthesis and Reactivity
Proposed Synthesis

A common method for synthesizing compounds with a trichloromethyl group is the free-radical

chlorination of a corresponding methyl group. A plausible synthetic route to 2-

(Trichloromethyl)benzonitrile would, therefore, start from 2-methylbenzonitrile.
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Caption: Proposed synthesis of 2-(Trichloromethyl)benzonitrile.

Reactivity

The reactivity of 2-(Trichloromethyl)benzonitrile is dictated by its two main functional groups:
the nitrile and the trichloromethyl group. The strong electron-withdrawing nature of both groups
deactivates the aromatic ring towards electrophilic substitution.

« Nitrile Group (-C=N): This group is susceptible to nucleophilic attack and can undergo a
variety of transformations, making it a valuable synthetic handle.[2]

o Hydrolysis: Can be hydrolyzed to 2-(trichloromethyl)benzamide or further to 2-
(trichloromethyl)benzoic acid under acidic or basic conditions.

o Reduction: Can be reduced to a primary amine, 2-(trichloromethyl)benzylamine, using
reducing agents like LiAlHa.
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 Trichloromethyl Group (-CCls): This group can also participate in several reactions.

o Substitution: It can be a precursor to the trifluoromethyl group (-CFs) via halogen
exchange reactions (e.g., using SbFs), a crucial transformation in medicinal chemistry.

o Hydrolysis: Under certain conditions, it can be hydrolyzed to a carboxylic acid group,
although this is often challenging.

Nitrile Group Reactions

. 2-(Trichloromethyl)benzamide H:0, H*/OH (strong) 2-(Trichloromethyl)benzoic acid
Hz0, H*/OH~ (mild) {, !

$I>(2-(TrichIoromelhyl)benzylamine)

= 2-(Trichloromethyl)benzonitrile =

SbFs (Halex Rxn)
Trichloromethyl Group Reactions
M

(2-(Trifluoromethyl)benzonitrile)

Click to download full resolution via product page

Caption: Reactivity of 2-(Trichloromethyl)benzonitrile.

Applications in Drug Development

While direct applications of 2-(Trichloromethyl)benzonitrile in pharmaceuticals are not
documented, its structural motifs are highly relevant. Benzonitrile derivatives are present in a
number of approved drugs and are known to act as bioisosteres for other functional groups.[3]

The primary potential of 2-(Trichloromethyl)benzonitrile in drug development lies in its utility
as a synthetic intermediate for introducing the trifluoromethyl (-CFs) group. The -CFs group is a
key pharmacophore in modern medicinal chemistry due to its unique properties:[4]
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e Enhanced Metabolic Stability: The C-F bond is extremely strong, making the -CFs group
resistant to metabolic degradation by cytochrome P450 enzymes.[4]

 Increased Lipophilicity: This property can improve a drug's ability to cross cell membranes,
enhancing bioavailability and efficacy.[4]

» Modified Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa
of nearby functional groups, influencing how a drug molecule interacts with its biological
target.[4]

Therefore, 2-(Trichloromethyl)benzonitrile can serve as a valuable building block for the
synthesis of novel drug candidates containing the 2-(trifluoromethyl)benzonitrile scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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